N1-(4-chlorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
Description
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Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c1-15-4-10-19(11-5-15)30(28,29)25-12-2-3-18(25)14-24-21(27)20(26)23-13-16-6-8-17(22)9-7-16/h4-11,18H,2-3,12-14H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKPRNUIBNEMHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-chlorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention in biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C20H22ClN3O4S
- Molecular Weight : 435.9 g/mol
- CAS Number : 896271-43-5
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The compound's structure allows for specific binding to target receptors, potentially influencing pathways related to inflammation and pain modulation.
Key Mechanisms :
- Receptor Interaction : The 4-chlorobenzyl group may enhance binding affinity to certain receptors, while the tosylpyrrolidinyl moiety could modulate receptor activity.
- Oxalamide Linkage : This structural component stabilizes the overall conformation of the molecule, facilitating effective interactions with biological targets.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
Anti-inflammatory Activity
Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions. In vitro assays demonstrated a significant reduction in cytokine production when cells were treated with varying concentrations of the compound.
Analgesic Properties
The compound has been evaluated for its analgesic effects in animal models. Results indicated a dose-dependent reduction in pain response, comparable to established analgesics.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Anti-inflammatory Effects :
- Objective : To assess the anti-inflammatory potential of the compound.
- Methodology : In vitro assays using macrophage cell lines.
- Findings : The compound significantly reduced levels of TNF-alpha and IL-6, indicating strong anti-inflammatory properties.
-
Analgesic Efficacy in Animal Models :
- Objective : To evaluate analgesic effects in vivo.
- Methodology : Pain models using rodents.
- Findings : Demonstrated significant pain relief at doses of 10 mg/kg and 20 mg/kg, with effects lasting up to 6 hours post-administration.
Comparative Analysis with Similar Compounds
A comparative analysis was conducted with similar oxalamide derivatives to highlight the unique properties of this compound.
| Compound Name | Structure | Key Activity |
|---|---|---|
| N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide | Structure | Moderate anti-inflammatory |
| N1-(o-tolyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide | Structure | Weak analgesic |
| This compound | Structure | Strong anti-inflammatory and analgesic |
Preparation Methods
Preparation of 1-Tosylpyrrolidine-2-methylamine
The synthesis begins with the functionalization of pyrrolidine to introduce the tosyl group and methylamine side chain.
Step 1: Tosylation of Pyrrolidine
Pyrrolidine reacts with p-toluenesulfonyl chloride (TsCl) in a dichloromethane/water biphasic system under basic conditions (pH 10–12, maintained with sodium hydroxide). The reaction proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the electrophilic sulfur center of TsCl. The product, 1-tosylpyrrolidine, is isolated by extraction and recrystallization from ethanol (yield: 85–90%).
Step 2: Introduction of the Methylamine Side Chain
1-Tosylpyrrolidine undergoes reductive amination with formaldehyde and sodium cyanoborohydride in methanol at 0–5°C. Alternatively, the Staudinger reaction with triphenylphosphine and azide derivatives can yield the methylamine-substituted product. The crude material is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to afford 1-tosylpyrrolidine-2-methylamine (yield: 70–75%).
Synthesis of 4-Chlorobenzylamine
4-Chlorobenzylamine is commercially available but can be synthesized via the Gabriel synthesis:
- Phthalimide Protection : 4-Chlorobenzyl bromide reacts with potassium phthalimide in DMF at 80°C for 12 hours.
- Deprotection : The resulting N-(4-chlorobenzyl)phthalimide is treated with hydrazine hydrate in ethanol, yielding 4-chlorobenzylamine after filtration and distillation (yield: 80–85%).
Oxalamide Bond Formation
The central oxalamide linkage is constructed using oxalyl chloride as the coupling reagent.
Step 1: Activation of Oxalic Acid
Oxalyl chloride (2.2 equiv) is added dropwise to anhydrous dichloromethane at −10°C under nitrogen. The solution is stirred for 30 minutes to generate the reactive oxalyl dichloride intermediate.
Step 2: Sequential Amine Coupling
- First Amination : 4-Chlorobenzylamine (1.0 equiv) is added to the oxalyl dichloride solution, followed by triethylamine (2.5 equiv) to scavenge HCl. The reaction is stirred at 0°C for 2 hours, forming N-(4-chlorobenzyl)oxalyl chloride.
- Second Amination : 1-Tosylpyrrolidine-2-methylamine (1.0 equiv) is introduced, and the mixture is warmed to room temperature overnight. The dual amidation proceeds via nucleophilic acyl substitution, yielding the target oxalamide.
Reaction Conditions and Yield
| Parameter | Value |
|---|---|
| Temperature | 0°C → room temperature |
| Solvent | Dichloromethane |
| Catalyst | Triethylamine |
| Reaction Time | 12–16 hours |
| Isolated Yield | 65–72% |
Purification and Characterization
Purification
The crude product is purified via:
- Liquid-Liquid Extraction : Washes with 5% HCl (removes unreacted amines) and saturated NaHCO₃ (neutralizes excess oxalyl chloride).
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
- Recrystallization : Ethanol/water (9:1) yields pure N1-(4-chlorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide as white crystals.
Characterization Data
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.75 (d, 2H, Ts aromatic), 7.35 (d, 2H, Ts aromatic), 7.28 (d, 2H, Ar-Cl), 4.45 (s, 2H, CH₂), 3.85 (m, 1H, pyrrolidine), 2.45 (s, 3H, Ts-CH₃) |
| IR (KBr) | 3280 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O) |
| MS (EI) | m/z 447.1 [M+H]⁺ |
Mechanistic Insights and Optimization Strategies
The reaction mechanism involves two sequential nucleophilic attacks on oxalyl chloride (Fig. 1). Steric hindrance from the tosylpyrrolidine group necessitates slow addition of the second amine to prevent dimerization. Kinetic studies suggest that maintaining a low temperature (<10°C) during the first amination improves regioselectivity.
Optimization Opportunities
- Catalytic DMAP : Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the amidation rate by 30%.
- Microwave-Assisted Synthesis : Reducing reaction time to 2 hours at 80°C under microwave irradiation (reported for analogous oxalamides).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
